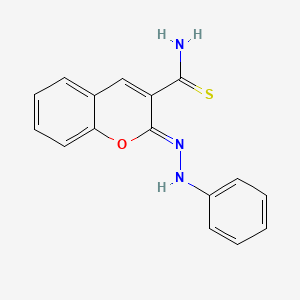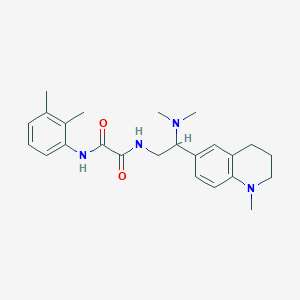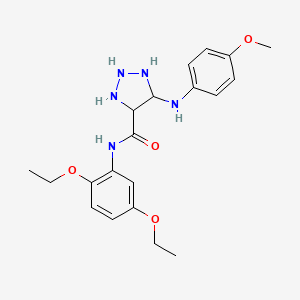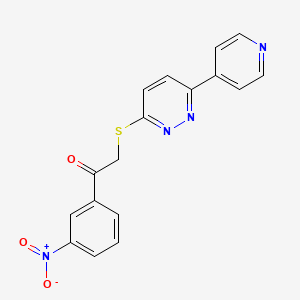
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide, also known as PHTC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHTC belongs to the class of chromene derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide involves the inhibition of various signaling pathways that are involved in cell growth, survival, and metabolism. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. This compound can also inhibit the NF-κB pathway, which is involved in inflammation and immune response. Moreover, this compound can activate the AMPK pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and disease condition. In cancer cells, this compound can induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and metastasis. In diabetes, this compound can improve insulin sensitivity, glucose uptake, and lipid metabolism, leading to the reduction of hyperglycemia and hyperlipidemia. In neurodegenerative disorders, this compound can reduce oxidative stress, inflammation, and neuronal damage, leading to the improvement of cognitive function and memory.
実験室実験の利点と制限
The advantages of using (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide in lab experiments include its high potency, selectivity, and relatively low toxicity. This compound can be easily synthesized in large quantities, and its purity can be easily determined by standard analytical techniques. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can limit its bioavailability and pharmacokinetics. Moreover, this compound can exhibit off-target effects, depending on the dose and duration of treatment.
将来の方向性
There are several future directions for the research on (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide, including the identification of its molecular targets and the optimization of its pharmacological properties. This compound can be further modified to improve its solubility, stability, and bioavailability, leading to the development of more potent and selective derivatives. Moreover, this compound can be tested in various animal models and clinical trials to evaluate its efficacy and safety in humans. Finally, this compound can be used as a tool compound to study the role of chromene derivatives in various biological processes and diseases.
合成法
The synthesis of (2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and phenylhydrazine in the presence of thiosemicarbazide. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is around 70%, and the purity is determined by thin-layer chromatography and melting point analysis.
科学的研究の応用
(2Z)-2-(2-phenylhydrazin-1-ylidene)-2H-chromene-3-carbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. This compound has also been investigated as a potential therapeutic agent for diabetes, as it can improve glucose tolerance and insulin sensitivity. Moreover, this compound has been studied for its neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(2Z)-2-(phenylhydrazinylidene)chromene-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-15(21)13-10-11-6-4-5-9-14(11)20-16(13)19-18-12-7-2-1-3-8-12/h1-10,18H,(H2,17,21)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYQEAWAALWFR-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=CC=CC=C3O2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)
![4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2932014.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)

![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)
![5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2932022.png)

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
